![molecular formula C21H29N5O6S B2926209 3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021221-45-3](/img/structure/B2926209.png)
3,4,5-trimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
This compound is a chemical substance with the linear formula C28H23N3O5S . It is part of a class of compounds known as Trimethoxyphenyl (TMP) derivatives . TMP derivatives are known to exhibit diverse bioactivity effects and are prominently present in the molecular structures of various research studies .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Scientific Research Applications
Antimicrobial and Antifungal Agents
Several studies have synthesized novel compounds with structural similarities to the queried compound, demonstrating antimicrobial and antifungal activities. For instance, compounds with benzodifuran, pyrimidine, and piperazine components have shown significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting their potential as antimicrobial and antifungal agents (A. Abu‐Hashem et al., 2020) Molecules. Furthermore, the synthesis of novel antimicrobial agents featuring piperazine and pyrimidine structures has been explored, highlighting the compound's potential use in combating bacterial infections (B. Krishnamurthy et al., 2011) Letters in Drug Design & Discovery.
Anticancer Research
Compounds incorporating elements like piperazin-1-yl and pyrimidin-4-one have been evaluated for their antiproliferative effects against various cancer cell lines, indicating the compound's possible applications in anticancer research (L. Mallesha et al., 2012) Archives of Pharmacal Research.
Anti-inflammatory and Analgesic Applications
Research into compounds featuring pyrimidine and piperazine structures has shown promising anti-inflammatory and analgesic properties. These findings suggest potential applications in developing treatments for conditions requiring inflammation management and pain relief (A. Abu‐Hashem et al., 2020) Molecules.
Polymer Science
In polymer science, the introduction of pyrimidine and piperazine units into polymers has been explored for creating materials with unique properties, including antimicrobial activity. This research indicates potential applications in developing new materials for biomedical applications (H. H. Hassan et al., 2015) Chemistry Central Journal.
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations . For instance, TMP groups play a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential to affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6S/c1-30-17-14-16(15-18(31-2)19(17)32-3)20(27)22-8-5-13-33(28,29)26-11-9-25(10-12-26)21-23-6-4-7-24-21/h4,6-7,14-15H,5,8-13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCSAZUHAXPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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